molecular formula C19H14N2O3S B4182746 N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide

N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide

Cat. No. B4182746
M. Wt: 350.4 g/mol
InChI Key: UCABWZWXSQIMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide, also known as XTT, is a fluorescent dye that is widely used in scientific research. It is a derivative of xanthene and is commonly used in assays that measure cell viability and proliferation. XTT is a useful tool in the field of biochemistry and can help researchers understand the mechanisms of various biological processes.

Scientific Research Applications

Cancer Research: Overcoming Chemotherapy Resistance

N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide: has been identified as a potential inhibitor of the NT5C2 enzyme . This enzyme is implicated in the development of resistance to 6-mercaptopurine (6-MP) chemotherapy in acute lymphoblastic leukemia (ALL). The compound could be used to enhance the efficacy of 6-MP and overcome resistance, which is a significant challenge in the treatment of ALL.

Organic Synthesis: Suzuki–Miyaura Coupling

The compound has applications in organic synthesis, particularly in the Suzuki–Miyaura coupling process . This reaction is widely used for forming carbon-carbon bonds in the synthesis of various organic compounds, including pharmaceuticals and polymers. The compound’s properties may facilitate the transmetalation step, which is crucial for the success of this coupling reaction.

Proteomics Research

In proteomics, this compound could be used as a reagent for the identification and quantification of proteins . Its unique structure may allow for selective binding to certain proteins or peptides, aiding in the study of protein functions, interactions, and structures.

Material Science: Organic Electronics

Thiophene derivatives, like our compound of interest, are known for their conductive properties . This makes them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can improve charge transport.

properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c20-17(22)13-9-10-25-19(13)21-18(23)16-11-5-1-3-7-14(11)24-15-8-4-2-6-12(15)16/h1-10,16H,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCABWZWXSQIMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide
Reactant of Route 4
N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide
Reactant of Route 5
N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.